Ido-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IDO-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance the inhibitory activity against IDO-1. The detailed synthetic route and reaction conditions are documented in patent WO2014150677A1 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, cost-effective reagents, and scalable purification techniques to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
IDO-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to develop more potent inhibitors .
Scientific Research Applications
IDO-IN-4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the IDO-1 enzyme and its role in tryptophan metabolism.
Biology: The compound is utilized to investigate the immunosuppressive effects of IDO-1 in various biological systems.
Medicine: this compound is being explored as a potential therapeutic agent in cancer immunotherapy, where it can enhance the efficacy of other treatments by modulating the immune response.
Mechanism of Action
IDO-IN-4 exerts its effects by inhibiting the activity of the IDO-1 enzyme. This inhibition prevents the conversion of tryptophan into kynurenine, leading to an accumulation of tryptophan and a reduction in kynurenine levels. The resulting changes in tryptophan and kynurenine concentrations affect various immune cells, including T cells and natural killer cells, ultimately modulating the immune response. The compound’s molecular targets include the active site of the IDO-1 enzyme, where it binds and inhibits its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Indoximod: A competitive inhibitor of IDO-1 that has been granted orphan-drug designation for the treatment of melanoma.
Epacadostat: Another IDO-1 inhibitor that has shown promise in clinical trials for cancer immunotherapy.
Navoximod: A mechanistically distinct IDO-1 inhibitor evaluated in clinical trials
Uniqueness of IDO-IN-4
This compound is unique due to its high potency and selectivity for the IDO-1 enzyme. Unlike some other inhibitors, it has been specifically designed to target the active site of IDO-1 with minimal off-target effects. This specificity makes it a valuable tool in both research and therapeutic applications, providing insights into the IDO-1 pathway and offering potential benefits in cancer treatment .
Properties
IUPAC Name |
(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCPKLOYXSKAB-FGZHOGPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.